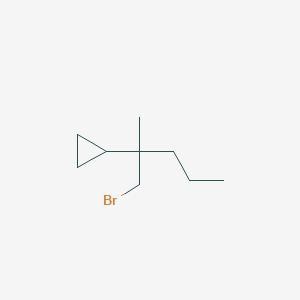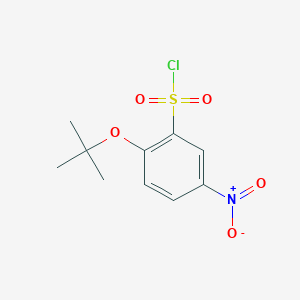
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves the introduction of the tert-butoxy group, nitro group, and sulfonyl chloride group onto a benzene ring. One common method involves the nitration of tert-butoxybenzene followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as sodium hydroxide.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Various oxidation products depending on the specific conditions used.
Applications De Recherche Scientifique
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can participate in redox reactions, while the tert-butoxy group can undergo various transformations under different conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
tert-Butyloxycarbonyl-protected compounds: Compounds featuring the tert-butyloxycarbonyl group used in organic synthesis.
Uniqueness
2-(Tert-butoxy)-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12ClNO5S |
|---|---|
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO5S/c1-10(2,3)17-8-5-4-7(12(13)14)6-9(8)18(11,15)16/h4-6H,1-3H3 |
Clé InChI |
PFSMSHIHPYVJEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)

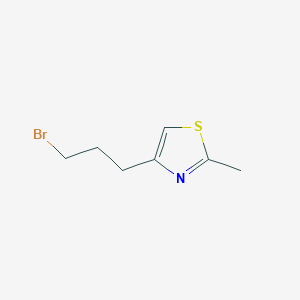
![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
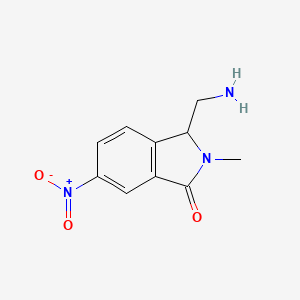
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
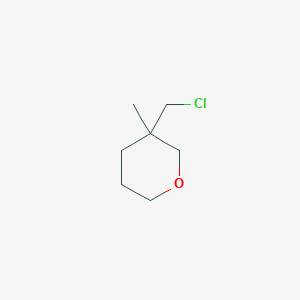
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)

